molecular formula C20H22FNO4 B8164941 (S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B8164941
M. Wt: 359.4 g/mol
InChI Key: UGWXKPRLJYEMAL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2'-fluoro-[1,1'-biphenyl]-4-yl substituent. This structure confers unique physicochemical properties, making it valuable in medicinal chemistry for drug design, particularly as a building block for protease inhibitors or protein-protein interaction modulators . The Boc group enhances stability during synthesis, while the fluorine atom and biphenyl system influence electronic characteristics and binding affinity .

Properties

IUPAC Name

(2S)-3-[4-(2-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)21/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXKPRLJYEMAL-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological implications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18FNO5
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 125218-32-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anti-inflammatory and analgesic properties. The incorporation of a fluorinated biphenyl moiety is believed to enhance the pharmacokinetic profile and biological efficacy.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of 2-(2-fluoro-4-biphenylyl) propionic acid demonstrated significant inhibition of inflammation in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen .

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

StudyFindings
Study 1 : Synthesis and Evaluation of Anti-inflammatory Activity Five out of seventeen synthesized compounds showed significant anti-inflammatory effects in carrageenan-induced rat paw edema tests with negligible ulcerogenic action.
Study 2 : Structure-Activity Relationship (SAR) The presence of electron-donating groups on the phenyl ring was found to enhance urease inhibitory activity. The most active compound exhibited an IC50 value significantly lower than that of standard inhibitors.
Study 3 : Pharmacological Profile The compound was evaluated for its pharmacokinetic properties, demonstrating favorable absorption and distribution characteristics relevant for therapeutic use.

Pharmacokinetics

Pharmacokinetic studies suggest that the tert-butoxycarbonyl (Boc) group enhances solubility and stability, impacting absorption rates and bioavailability. The protective nature of the Boc group is crucial during peptide synthesis, allowing for selective reactions without premature cleavage.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid exhibit promising anti-inflammatory activities. For instance, a study synthesized a series of compounds based on this structure and evaluated their effects in vivo using the carrageenan-induced rat paw edema test. Five out of seventeen new compounds showed significant anti-inflammatory activity comparable to flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), while also exhibiting negligible ulcerogenic effects .

Analgesic Effects

The analgesic properties of these compounds have also been investigated. In vitro assays indicated that certain derivatives displayed strong analgesic activities, which were further analyzed through structure-activity relationship (SAR) studies. These studies revealed that modifications on the phenyl ring significantly affected the potency of the analgesic effect .

Urease Inhibition

Another area of research involves the urease inhibitory activity of synthesized acyl hydrazones derived from flurbiprofen. The compound was tested against urease, an enzyme linked to various gastrointestinal disorders. The results indicated that some derivatives showed IC50 values comparable to standard inhibitors like thiourea, suggesting potential applications in treating related conditions .

Pharmaceutical Formulations

The compound's unique structure allows it to be explored for various pharmaceutical formulations. Its potential as a chiral building block in peptide synthesis highlights its importance in developing new therapeutic agents. The Boc group facilitates the introduction of other functional groups, enabling further modifications to enhance efficacy and selectivity against specific biological targets .

Case Study 1: Anti-inflammatory Activity Evaluation

In a systematic evaluation, researchers synthesized multiple derivatives of (S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. They tested these compounds for their anti-inflammatory effects using both in vitro and in vivo models. The findings revealed that certain modifications led to enhanced efficacy while minimizing side effects such as gastric irritation commonly associated with NSAIDs .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various derivatives of the compound to determine how structural changes influenced biological activity. This study found that electron-donating groups on the aromatic rings significantly improved urease inhibition and analgesic properties, providing valuable insights for future drug design .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The biphenyl moiety and its substituents significantly impact biological activity and solubility. Key analogs include:

Compound Name Substituents Molecular Weight Key Functional Groups Reference
Target Compound 2'-fluoro-[1,1'-biphenyl]-4-yl 341.41* Boc-protected amine, carboxylic acid
(2S)-3-(4-Chloro-3-fluorophenyl)-...propanoic acid 4-chloro-3-fluorophenyl 317.74 Chlorine, fluorine, Boc-protected amine
(2S)-3-[4-(3-Chlorophenyl)phenyl]-...propanoic acid 3'-chloro-[1,1'-biphenyl]-4-yl 375.85 Chlorine, ethoxycarbonyl group
(2S)-3-{5'-Acetyl-2'-fluoro-[1,1'-biphenyl]-4-yl}-...propanoic acid (Compound 112) 5'-acetyl-2'-fluoro-[1,1'-biphenyl]-4-yl N/A Acetyl, fluorine, Boc-protected amine

*Calculated from molecular formula C₂₀H₂₃FNO₄.

  • Chlorine in ’s compound further increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Electron-Donating Groups (EDGs): Compounds with methoxy or hydroxymethyl groups (e.g., ’s Compound 110) exhibit higher solubility due to hydrogen bonding, albeit at the cost of reduced cell penetration .

Key Research Findings

Structural-Activity Relationship (SAR) Insights

  • Fluorine Position: 2'-Fluoro substitution optimizes steric and electronic effects, balancing activity and solubility. 3'-Fluorine (as in ) may disrupt planarity, reducing target affinity .
  • Biphenyl vs. Monophenyl: Biphenyl systems (target compound) exhibit higher rigidity and binding specificity than monophenyl analogs (’s thiophene derivative) .

Pharmacological Potential

  • PDZ Domain Inhibition: ’s analogs demonstrate the utility of biphenyl propanoic acids in disrupting protein-protein interactions, a pathway relevant to the target compound .

Preparation Methods

Reaction Design and Catalytic System

The asymmetric hydrogenation of α,β-unsaturated dehydroamino acid precursors represents a stereoselective route to obtain the (S)-configured amino acid backbone. A method adapted from the synthesis of structurally analogous compounds involves the use of a nickel(II) acetate tetrahydrate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine catalyst system. This chiral Schiff base ligand ensures enantiomeric excess (ee) >95% by inducing a rigid transition state during hydrogenation.

The substrate, (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid, undergoes hydrogenation in ethanol at 55°C for 8 hours with ammonium formate as the hydrogen donor. The reaction’s success hinges on maintaining an oxygen-free environment to prevent catalyst deactivation.

Workup and Crystallization

Post-reaction, ethanol is removed via reduced-pressure distillation, and the residue is treated with isopropyl acetate and n-heptane to induce crystallization. Slow cooling (5°C/hour) yields the product as a white solid with 91.9% isolated yield. High-performance liquid chromatography (HPLC) with a chiral stationary phase confirms >99% ee, while nuclear magnetic resonance (NMR) spectroscopy validates the absence of diastereomers.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Intermediates

Resin Functionalization and Coupling

Solid-phase synthesis offers precise control over amino acid coupling and stereochemistry. Using H-Rink Amide-ChemMatrix resin, the tert-butoxycarbonyl (Boc)-protected amino acid is anchored via its C-terminus. Activation with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) ensures efficient coupling at room temperature (20 minutes per cycle).

The 2'-fluoro-[1,1'-biphenyl]-4-yl moiety is introduced via Suzuki-Miyaura cross-coupling after deprotection of the resin-bound intermediate. Palladium(II) acetate and a biphenylphosphine ligand facilitate aryl-aryl bond formation in tetrahydrofuran (THF)/water (3:1) at 80°C.

Cleavage and Purification

Cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail containing 2.5% 1,2-ethanedithiol (EDT) and 5% phenol to remove side-chain protecting groups. Reverse-phase HPLC on a C18 column with a 10–61% acetonitrile gradient achieves >98% purity. Lyophilization yields the free acid form, confirmed by high-resolution mass spectrometry (HRMS).

Stepwise Esterification-Hydrazinolysis Approach

Methyl Ester Formation

Flurbiprofen-derived analogs provide a template for modifying the biphenylpropanoic acid scaffold. The carboxylic acid group is protected as a methyl ester via refluxing with sulfuric acid in methanol. This step prevents unwanted side reactions during subsequent amide bond formation.

Hydrazide Intermediate and Boc Protection

The methyl ester is treated with hydrazine hydrate in methanol to yield the hydrazide intermediate. Reacting this intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) introduces the Boc group at the amino position. The reaction is monitored by thin-layer chromatography (TLC) using a 40% ethyl acetate/n-hexane solvent system.

Final Deprotection and Characterization

Hydrolysis of the methyl ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (1:1) regenerates the carboxylic acid. Flash chromatography on silica gel (5–60% ethyl acetate/hexane) removes residual impurities. LC-MS analysis under positive ionization mode confirms the molecular ion peak at m/z 402.17 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Stereoselectivity (ee)Key Advantages
Asymmetric Hydrogenation91.9>99>99%Scalable, high enantiocontrol
Solid-Phase Synthesis8598100%Modular, avoids racemization
Esterification-Hydrazinolysis789595%Cost-effective, minimal specialized equipment

Optimization Challenges and Solutions

Catalyst Loading in Hydrogenation

Reducing nickel(II) acetate loading below 1.5 mol% decreases reaction rates but maintains enantioselectivity. Catalyst recycling via precipitation with n-heptane improves cost efficiency.

Racemization in SPPS

Coupling at 70°C accelerates reaction times but risks racemization. Implementing DIEA at 3 equivalents and HATU at 0.95 equivalents per amino acid minimizes epimerization.

Byproduct Formation in Hydrazinolysis

Excess hydrazine hydrate leads to dihydrazide byproducts. Stoichiometric control (2.5 mL per 20 mL methanol) and stepwise cooling mitigate this issue .

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, and what key reagents are involved?

The compound is typically synthesized via a multi-step process involving:

  • Deprotection and coupling : Use of LiOH in THF/water for deprotection of intermediates, followed by coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to facilitate amide bond formation .
  • Purification : Preparative HPLC or liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the final product .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • HPLC : For assessing purity, especially to resolve enantiomeric impurities or side products .
  • NMR spectroscopy : To confirm stereochemistry and structural integrity, particularly for verifying tert-butoxycarbonyl (Boc) protection and biphenyl substituents .
  • Mass spectrometry (MS) : For molecular weight confirmation and detection of isotopic patterns (e.g., fluorine atoms) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • PPE : Wear lab coats, gloves, and masks to avoid inhalation or skin contact due to potential irritant properties .
  • Ventilation : Use fume hoods to mitigate risks from volatile solvents (e.g., dichloromethane) during synthesis .
  • Storage : Keep in dry, ventilated areas away from ignition sources, as recommended for Boc-protected analogs .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving DCC/DMAP to minimize side products during synthesis?

  • Stoichiometry : Use a 1.2–1.5 molar excess of DCC relative to the carboxylic acid to ensure complete activation .
  • Temperature control : Maintain reactions at room temperature to prevent decomposition of activated intermediates.
  • Workup : Filter precipitated dicyclohexylurea (DCU) byproduct immediately post-reaction to avoid side reactions .

Q. What strategies are effective in resolving enantiomeric impurities introduced during synthesis?

  • Chiral HPLC : Utilize chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Enantioselective synthesis : Start with enantiomerically pure precursors (e.g., (S)-amino acids) to minimize racemization during Boc protection .

Q. What methods validate the absence of toxic intermediates in scaled-up synthesis?

  • Genotoxicity assays : Use Ames tests for mutagenicity screening.
  • Environmental hazard profiling : Reference safety data for structurally related compounds (e.g., trifluoromethylphenyl analogs in ) to predict ecotoxicological risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.